molecular formula C16H13N3O2S B7682844 N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide

N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide

Cat. No. B7682844
M. Wt: 311.4 g/mol
InChI Key: KYKNTJFBFATGOP-UHFFFAOYSA-N
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Description

N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based inhibitors and has been shown to target specific enzymes involved in various diseases.

Mechanism of Action

The mechanism of action of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 involves its binding to specific enzymes and inhibiting their activity. For example, it has been shown to bind to the active site of carbonic anhydrase IX and XII, preventing the conversion of carbon dioxide to bicarbonate, which is necessary for cancer cell survival. Similarly, it has been shown to inhibit the activity of 5-lipoxygenase, which is involved in the synthesis of leukotrienes, pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 depend on the specific enzyme it targets. For example, inhibition of carbonic anhydrase IX and XII leads to a decrease in pH and an increase in intracellular acidity, which can lead to apoptosis of cancer cells. Inhibition of 5-lipoxygenase leads to a decrease in the synthesis of leukotrienes, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 in lab experiments is its specificity towards specific enzymes, which allows for targeted inhibition. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its low yield in the synthesis process can make it expensive to produce.

Future Directions

There are several future directions for the study of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1. One direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis, which are also associated with specific enzymes. Another direction is to improve the synthesis method to increase the yield and reduce the cost of production. Finally, further studies are needed to understand the long-term effects of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 on biochemical and physiological processes.
Conclusion
In conclusion, N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its specificity towards specific enzymes and its mechanism of action make it a promising candidate for targeted therapy. However, further studies are needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 involves a multi-step process. The starting material is 2-bromo-3,4-dihydronaphthalene, which is reacted with sodium hydride and 4-cyanopyridine-2-sulfonyl chloride to yield the intermediate. The intermediate is then reacted with ammonia to produce the final product, N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1. The overall yield of the synthesis is around 20%.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit specific enzymes involved in these diseases, such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells, and 5-lipoxygenase, which is involved in inflammation.

properties

IUPAC Name

N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-11-12-7-8-18-16(9-12)19-22(20,21)15-6-5-13-3-1-2-4-14(13)10-15/h1-4,7-10H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNTJFBFATGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)NC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide

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